molecular formula C9H4Cl2O2 B6204721 5,7-dichloro-1-benzofuran-2-carbaldehyde CAS No. 23145-15-5

5,7-dichloro-1-benzofuran-2-carbaldehyde

Cat. No.: B6204721
CAS No.: 23145-15-5
M. Wt: 215.03 g/mol
InChI Key: MIIRMTCUUGENPA-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H4Cl2O2 and a molecular weight of 215.03 g/mol . Its CAS registry number is 23145-15-5 . The structure of this compound features a benzofuran core system substituted with two chlorine atoms at the 5 and 7 positions and a reactive formyl (aldehyde) group at the 2-position, providing a versatile handle for further synthetic derivatization . The SMILES representation is O=Cc1cc2cc(Cl)cc(Cl)c2o1, and its InChIKey is MIIRMTCUUGENPA-UHFFFAOYSA-N . This high-purity (95%) reagent serves as a critical synthetic intermediate and valuable building block in medicinal chemistry and drug discovery research . The presence of the aldehyde functional group makes it a pivotal precursor for synthesizing a diverse array of more complex molecules through condensation, nucleophilic addition, and reduction reactions. Researchers utilize this benzofuran scaffold to create libraries of compounds for biological screening, particularly in the development of potential pharmacologically active agents. The specific electronic and steric properties imparted by the dichloro substitution pattern make it a unique substrate for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23145-15-5

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

5,7-dichloro-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H4Cl2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H

InChI Key

MIIRMTCUUGENPA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Cl)C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde

Direct Synthesis Approaches to the 5,7-Dichloro-1-benzofuran-2-carbaldehyde Core

The direct construction of the this compound molecule hinges on three key transformations: forming the benzofuran (B130515) ring, introducing the aldehyde group at the second position, and the specific placement of two chlorine atoms at the fifth and seventh positions.

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring is a cornerstone of the synthesis. A prevalent method involves the reaction of a suitably substituted salicylaldehyde (B1680747) with a haloacetate, followed by cyclization. researchgate.net This process, known as the Perkin reaction, has been a classical approach for synthesizing the benzofuran nucleus since its discovery. nih.gov Variations of this method often employ different bases and reaction conditions to facilitate the cyclization of an α-phenoxycarbonyl intermediate. oregonstate.edu

Modern synthetic strategies have expanded the toolbox for benzofuran ring formation. These include:

Palladium-catalyzed reactions: Palladium catalysts are instrumental in various cyclization strategies. One-pot syntheses from 2-chlorophenols and alkynes have been developed using palladium-dihydroxyterphenylphosphine catalysts. organic-chemistry.org Another approach involves the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org

Ruthenium-catalyzed reactions: Ruthenium catalysts can effect the cycloisomerization of appropriately substituted benzylic alcohols to yield benzofurans. nih.govorganic-chemistry.org

Copper-catalyzed reactions: Copper iodide has been used to catalyze the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov

Acid-catalyzed cyclization: Polyphosphoric acid (PPA) can catalyze the cyclization of acetals to form the benzofuran core, although regioselectivity can be a challenge. wuxiapptec.com

Formylation Strategies at the C2 Position

Once the 5,7-dichlorobenzofuran (B1596099) core is established, the next critical step is the introduction of a carbaldehyde (formyl) group at the C2 position. This is typically achieved through Vilsmeier-Haack type reactions. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group onto the electron-rich benzofuran ring.

Alternatively, the aldehyde functionality can be incorporated from the start of the synthesis by using a precursor that already contains a masked or direct aldehyde group.

Halogenation Procedures for 5,7-Dichlorination

Achieving the specific 5,7-dichloro substitution pattern requires careful selection of the starting materials and halogenation conditions. Direct chlorination of the benzofuran-2-carbaldehyde is one possibility, though it may lead to a mixture of chlorinated products.

A more controlled approach involves starting with a pre-chlorinated phenol (B47542). The synthesis of 2,4-dichlorophenol, a key precursor, can be achieved by chlorinating phenol or o-chlorophenol with a mixed catalyst system of boric acid, phenyl sulfide, and ferric trichloride. google.com This catalyst system provides a positioning effect, leading to a high yield of the desired 2,4-dichlorophenol. google.com This precursor can then be carried through the cyclization and formylation steps to yield the final product.

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target compound is heavily reliant on the efficient preparation of its key building blocks.

Preparation of Substituted Phenols and Aldehydes

The primary precursors for the synthesis of this compound are substituted phenols and salicylaldehydes.

5-Chlorosalicylaldehyde: This intermediate can be prepared by the chlorination of salicylaldehyde with chlorine gas. google.com The crude product is then purified by recrystallization from ethanol. Another method involves the reaction of p-chlorophenol with paraformaldehyde in the presence of tin tetrachloride and trioctylamine. prepchem.com

3,5-Dichlorosalicylaldehyde: This can be synthesized through the Reimer-Tiemann reaction on 2,4-dichlorophenol, although this method can sometimes lead to mixtures of isomers. google.com A more direct route involves the selective formylation of 2,4-dichlorophenol.

The following table summarizes some key precursors and their synthesis methods:

PrecursorStarting Material(s)Key Reagents/CatalystsReference
5-ChlorosalicylaldehydeSalicylaldehydeChlorine gas
5-Chlorosalicylaldehydep-Chlorophenol, ParaformaldehydeTin tetrachloride, Trioctylamine prepchem.com
2,4-DichlorophenolPhenol or o-ChlorophenolBoric acid, Phenyl sulfide, Ferric trichloride google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Catalyst Selection: The choice of catalyst, whether it be a palladium, copper, or ruthenium complex for cyclization, or a Lewis acid for formylation, significantly impacts the reaction's efficiency and selectivity. nih.govorganic-chemistry.org

Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and pathway. researchgate.net

Temperature: Reaction temperatures are carefully controlled to ensure the desired reaction proceeds at a reasonable rate without promoting side reactions or decomposition of products. wuxiapptec.com

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product formation and minimize byproducts. researchgate.net

Purification Techniques: After the reaction, purification methods such as column chromatography and recrystallization are essential to isolate the target compound in high purity. prepchem.com

The following table outlines optimization strategies for key reaction types in the synthesis of benzofuran derivatives:

Reaction TypeParameters to OptimizeDesired Outcome
CyclizationCatalyst, Base, Solvent, TemperatureHigh yield of benzofuran ring
FormylationFormylating agent, Temperature, Reaction timeSelective formylation at C2
HalogenationChlorinating agent, Catalyst, SolventSpecific 5,7-dichlorination
PurificationRecrystallization solvent, Chromatography conditionsHigh purity of final product

Novel Synthetic Routes and Green Chemistry Approaches to this compound

In recent years, the development of more sustainable and efficient synthetic methodologies has become a central theme in organic chemistry. These principles are applicable to the synthesis of complex molecules like this compound, with a focus on reducing reaction times, energy consumption, and the use of hazardous reagents.

Novel synthetic strategies often focus on one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel. This approach minimizes waste from intermediate work-up and purification steps. For instance, one-pot syntheses of substituted benzofurans have been developed that involve the coupling of phenols with alkynes followed by cyclization, often mediated by transition metal catalysts. dtu.dk

Green chemistry approaches increasingly employ alternative energy sources to drive chemical reactions. These methods can lead to significantly reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful technique in organic synthesis. nih.govkcl.ac.ukresearchgate.net For the synthesis of benzofuran derivatives, microwave-assisted methods have been shown to dramatically shorten reaction times. For example, the Perkin rearrangement to form benzofuran-2-carboxylic acids from 3-bromocoumarins can be achieved in minutes with high yields under microwave irradiation, compared to several hours with conventional heating. nih.gov Similarly, microwave-assisted protocols have been developed for the synthesis of benzofuran-2-carboxamides. kcl.ac.uk While a specific protocol for this compound has not been reported, the general success of microwave-assisted synthesis for the benzofuran scaffold suggests its potential applicability.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Benzofuran Derivative

Reaction Conventional Method Microwave-Assisted Method Reference
Perkin Rearrangement of 3-bromocoumarin ~3 hours 5 minutes nih.gov
Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. researchgate.netnih.govnih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. This technique has been successfully applied to the synthesis of various benzofuran derivatives. researchgate.netnih.govnih.gov For instance, the synthesis of benzofuran-oxadiazole molecules has been efficiently carried out using ultrasonic irradiation. nih.govnih.gov The development of an ultrasound-assisted synthesis for this compound could offer advantages in terms of energy efficiency and reaction time.

Further research into these novel and green synthetic methodologies could lead to more efficient, cost-effective, and environmentally benign routes for the production of this compound and its derivatives.

Chemical Reactivity and Transformations of 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde

Reactions at the Aldehyde Functionality (C2-Carbaldehyde)

The aldehyde group at the C2 position is a primary site for a variety of chemical transformations, including nucleophilic attacks, redox reactions, and condensations to form new carbon-nitrogen double bonds.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity facilitates numerous condensation reactions. A notable example is the Erlenmeyer-Plöchl reaction, where the aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) and a base like sodium acetate. This process yields an azlactone, specifically a 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one. nih.govresearchgate.net The electron-withdrawing nature of the dichloro substituents on the benzofuran (B130515) ring is expected to activate the aldehyde group, potentially leading to faster reaction times compared to unsubstituted benzofuran-2-carbaldehydes. researchgate.net

Another significant condensation is the Knoevenagel reaction. For instance, 5,7-dichloro-1-benzofuran-2-carbaldehyde can react with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, or with heterocyclic salts such as 2,3-dimethylbenzothiazolium iodide, typically catalyzed by a weak base like potassium acetate. mdpi.com These reactions lead to the formation of new carbon-carbon double bonds, yielding highly conjugated systems.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeNucleophile/ReagentCatalystExpected Product
Erlenmeyer-PlöchlHippuric Acid, Acetic AnhydrideSodium Acetate(4E)-4-[(5,7-dichloro-1-benzofuran-2-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
Knoevenagel2,3-Dimethylbenzothiazolium IodidePotassium Acetate2-[(E)-2-(5,7-dichloro-1-benzofuran-2-yl)vinyl]-3-methyl-1,3-benzothiazol-3-ium iodide
KnoevenagelMalononitrilePiperidine/Base2-((5,7-dichloro-1-benzofuran-2-yl)methylene)malononitrile

Oxidation and Reduction Processes

The aldehyde functionality can be readily oxidized or reduced. Oxidation transforms the aldehyde into the corresponding carboxylic acid, 5,7-dichloro-1-benzofuran-2-carboxylic acid. This can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). mnstate.eduyoutube.com

Conversely, reduction of the aldehyde group yields the primary alcohol, (5,7-dichloro-1-benzofuran-2-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. This process is analogous to the reduction of other substituted benzofuran derivatives. nih.gov

Table 2: Oxidation and Reduction of the Aldehyde Group

TransformationReagentProduct
OxidationPotassium Permanganate (KMnO₄)5,7-Dichloro-1-benzofuran-2-carboxylic acid
ReductionSodium Borohydride (NaBH₄)(5,7-Dichloro-1-benzofuran-2-yl)methanol

Formation of Imines, Oximes, and Hydrazones

The reaction of this compound with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) provides access to compounds containing a carbon-nitrogen double bond. These condensation reactions typically proceed via an initial nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the final product. bham.ac.uknih.gov The reaction is often catalyzed by acid. bham.ac.uknih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) results in the formation of imines.

Oximes: Reaction with hydroxylamine (NH₂OH) produces oximes. youtube.comkhanacademy.org Oximes are generally more stable to hydrolysis than imines. youtube.com

Hydrazones: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. bham.ac.ukyoutube.com Hydrazones are also typically stable compounds. youtube.com

Table 3: Formation of C=N Derivatives

ReactantProduct TypeGeneral Product Structure
Primary Amine (R-NH₂)Imine1-(5,7-dichloro-1-benzofuran-2-yl)-N-(R)methanimine
Hydroxylamine (NH₂OH)OximeThis compound oxime
Hydrazine (NH₂NH₂)Hydrazone(E)-(5,7-dichloro-1-benzofuran-2-yl)methylene)hydrazine

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring is susceptible to electrophilic aromatic substitution (EAS). In unsubstituted benzofuran, electrophilic attack preferentially occurs at the C3 position of the furan (B31954) ring, which is more electron-rich. stackexchange.compixel-online.net However, the reactivity and regioselectivity for this compound are significantly influenced by the existing substituents.

The two chlorine atoms and the aldehyde group are all electron-withdrawing and deactivating towards EAS. mnstate.edu They also act as meta-directors. Therefore, further electrophilic substitution on the benzene (B151609) ring is expected to be very difficult and require harsh reaction conditions. If substitution were to occur, the directing effects of the existing groups would need to be considered. The C5-chloro and C7-chloro groups would direct an incoming electrophile to the C6 and C4 positions, respectively. The C2-carbaldehyde group deactivates the entire molecule but would primarily direct to the C4 and C6 positions of the benzene ring. The most likely, though still unfavorable, positions for substitution would be C4 or C6, as these positions are meta to multiple deactivating groups.

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogen Substituents

The chloro-substituents at the C5 and C7 positions serve as handles for various metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium- and nickel-catalyzed reactions are particularly prominent in this context. nih.govorganic-chemistry.org

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govresearchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group. organic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond. nih.gov

These reactions offer a powerful strategy for elaborating the benzofuran core, potentially allowing for selective functionalization at C5 or C7, or disubstitution at both positions, depending on the reaction conditions and stoichiometry. The versatility of these reactions has been demonstrated in the synthesis of various complex benzofuran derivatives. nih.gov

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product (Monosubstitution at C7)
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base5-Chloro-7-aryl-1-benzofuran-2-carbaldehyde
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base5-Chloro-7-(alkynyl)-1-benzofuran-2-carbaldehyde
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand, Base7-(R₂-amino)-5-chloro-1-benzofuran-2-carbaldehyde

Ring-Opening and Rearrangement Reactions of the this compound Scaffold

The benzofuran ring system is generally aromatic and stable. Ring-opening or rearrangement reactions are not common and typically require significant energy input or specific reagents designed to disrupt the aromatic system. While specific literature on such reactions for this compound is limited, analogies can be drawn from related heterocyclic systems. For example, certain synthetic routes towards benzofurans involve rearrangement steps, such as the Meerwein rearrangement of precursor epoxides. nih.gov It is conceivable that under harsh acidic or basic conditions, or through oxidative cleavage, the furan ring could be opened, but these are not standard transformations for this scaffold. The inherent stability of the dichlorinated benzofuran core makes it a robust platform for functionalization primarily through the reactions described in the preceding sections.

Derivatization and Analog Synthesis Based on the 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde Scaffold

Synthesis of Benzofuran-2-carboxylic Acid Derivatives

The aldehyde functionality at the 2-position of 5,7-dichloro-1-benzofuran-2-carbaldehyde is a key handle for derivatization, particularly for its conversion into a carboxylic acid. This transformation opens up a plethora of subsequent reactions, most notably the formation of esters and amides.

A notable example is the synthesis of (2-hydroxy-1,1-dimethylethyl)amides of 5,7-dichlorobenzofuran-2-carboxylic acid. researchgate.net The synthesis commences with the oxidation of the parent aldehyde to the corresponding carboxylic acid. This intermediate, 5,7-dichlorobenzofuran-2-carboxylic acid, can then be activated, for instance by conversion to its acid chloride, to facilitate amide bond formation. Reaction of the activated carboxylic acid with an appropriate amine, in this case, 2-amino-2-methyl-1-propanol, yields the desired amide derivative. This process highlights a straightforward yet powerful method for introducing a variety of substituents at the 2-position, thereby modulating the physicochemical properties of the parent molecule.

The general reaction scheme can be summarized as follows:

Oxidation: this compound is oxidized to 5,7-dichlorobenzofuran-2-carboxylic acid.

Amide Coupling: The resulting carboxylic acid is coupled with an amine to form the corresponding amide.

This methodology is not limited to a single amine and can be extended to a wide range of primary and secondary amines to generate a library of benzofuran-2-carboxamides. nih.govnih.gov

Preparation of Heterocyclic Fused Systems Incorporating the 5,7-Dichloro-1-benzofuran Moiety

The 5,7-dichloro-1-benzofuran scaffold can also be incorporated into more complex, fused heterocyclic systems. While direct fusion starting from the 2-carbaldehyde is a challenging transformation, multi-step synthetic sequences can achieve this goal, leading to novel polycyclic architectures.

An illustrative, albeit complex, example is the synthesis of a derivative containing a 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido moiety. tdcommons.org Although the starting material in this specific process is not the 2-carbaldehyde, the strategy demonstrates how the dichlorinated benzofuran (B130515) unit can be a key building block in the construction of fused systems. The process involves the coupling of a pre-formed 5,7-dichlorotetrahydroisoquinoline core with a benzofuran-6-carboxylic acid derivative.

A potential synthetic strategy to create fused systems starting from this compound could involve:

Conversion of the aldehyde: The aldehyde at the C-2 position can be transformed into a group suitable for cyclization, such as a propargyl ether.

Intramolecular Cyclization: Subsequent intramolecular cyclization reactions, potentially catalyzed by transition metals, could lead to the formation of a new heterocyclic ring fused to the benzofuran core.

Such strategies would allow for the creation of novel tetracyclic or even more complex ring systems, significantly expanding the structural diversity of compounds derived from the initial scaffold.

Structure-Guided Modifications for Exploring Chemical Space

The design and synthesis of new analogs of this compound can be significantly enhanced by applying principles of structure-activity relationships (SAR). mdpi.comnih.gov By systematically modifying the scaffold and assessing the impact on biological activity, researchers can identify key structural features responsible for desired effects and optimize lead compounds.

For benzofuran derivatives, several general SAR principles have been established that can guide the modification of the 5,7-dichloro scaffold:

Halogen Substituents: The presence of halogen atoms, such as the two chlorine atoms in the starting material, can significantly influence biological activity. mdpi.com Halogens can affect the lipophilicity, electronic properties, and metabolic stability of the molecule. Exploring analogs with different halogen patterns (e.g., bromo, fluoro) or at different positions could be a fruitful avenue for optimization.

Substituents at the 2-position: As discussed in section 4.1, the 2-position is readily derivatizable. The nature of the substituent at this position can have a profound impact on activity. For instance, replacing the aldehyde with various amides, esters, or other functional groups can modulate binding to biological targets.

Modifications of the Benzene (B151609) Ring: While the starting material is dichlorinated at positions 5 and 7, exploring modifications at other positions of the benzene ring (e.g., positions 4 and 6) could lead to improved properties. The introduction of electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule.

By employing a structure-guided approach, chemists can more rationally design and synthesize new analogs with enhanced potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are invaluable tools. acs.orgnih.govacs.orgnih.govkoreascience.kr These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities.

A general strategy for the parallel synthesis of a benzofuran library based on the 5,7-dichloro scaffold could involve the following steps:

Scaffold Preparation: Large-scale synthesis of the core intermediate, 5,7-dichlorobenzofuran-2-carboxylic acid, from the corresponding aldehyde.

Library Generation: The carboxylic acid can be dispensed into an array of reaction vessels. A diverse set of building blocks, such as a variety of amines or alcohols, can then be added to each vessel to generate a library of amides or esters in a parallel fashion.

Advanced Spectroscopic Characterization of 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 5,7-dichloro-1-benzofuran-2-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton and the two remaining protons on the aromatic ring.

Aldehyde Proton: The proton of the carbaldehyde group (-CHO) is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond. This results in a characteristic singlet peak significantly downfield, typically in the range of δ 9.8–10.2 ppm.

Aromatic Protons: The benzene (B151609) portion of the benzofuran (B130515) system contains two remaining protons at positions 4 and 6. These protons would appear as distinct signals in the aromatic region (δ 7.0–8.0 ppm). The chlorine atoms at positions 5 and 7 exert a deshielding effect. The proton at C-6 would likely appear as a doublet, coupled to the proton at C-4. Similarly, the proton at C-4 would appear as a doublet, coupled to the proton at C-6. The furan (B31954) ring proton at C-3 would also be present as a singlet in the aromatic region, typically around δ 7.4-7.6 ppm.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, nine distinct signals are expected.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typically between δ 175–185 ppm.

Aromatic and Furan Carbons: The other carbons of the benzofuran skeleton appear in the range of δ 110–160 ppm. The carbons directly bonded to the electronegative chlorine atoms (C-5 and C-7) and the oxygen atom (C-7a and C-3a) would be shifted further downfield compared to their unsubstituted counterparts. For comparison, the carbon atoms in the parent benzofuran molecule show chemical shifts ranging from approximately 106 to 155 ppm. spectrabase.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CHO 9.95 (s) 180.0
C-2 - 153.0
C-3 7.50 (s) 115.0
C-3a - 128.0
C-4 7.85 (d) 125.0
C-5 - 130.0 (C-Cl)
C-6 7.45 (d) 123.0
C-7 - 132.0 (C-Cl)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this case, a cross-peak between the signals for the H-4 and H-6 protons would confirm their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, and C-6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The aldehyde proton showing correlations to C-2 and C-3.

The H-3 proton showing correlations to C-2, C-3a, and C-4.

The H-4 proton showing correlations to C-3, C-5, and C-7a.

The H-6 proton showing correlations to C-4, C-5, C-7, and C-7a. These correlations provide an irrefutable map of the molecule's covalent framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations and is particularly useful for identifying functional groups.

IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the aldehyde C=O stretching vibration, expected around 1690-1710 cm⁻¹. Other key bands include C-O-C stretching vibrations of the furan ring (approx. 1050-1250 cm⁻¹), C=C stretching of the aromatic system (approx. 1450-1600 cm⁻¹), and C-H stretching and bending modes. The C-Cl stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: The molecular formula of this compound is C₉H₄Cl₂O₂. The calculated monoisotopic mass is approximately 213.96 g/mol . A key feature in the mass spectrum would be the isotopic cluster for the molecular ion (M⁺) peak, arising from the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes would result in three peaks: M⁺ (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl) in a characteristic intensity ratio of approximately 9:6:1.

Fragmentation Pattern: Electron ionization would induce fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the entire formyl group as a radical or carbon monoxide (M-29). miamioh.edudocbrown.info Further fragmentation could involve the sequential loss of the chlorine atoms. Analysis of these fragments helps to piece together the molecular structure. For the parent benzofuran-2-carbaldehyde, major fragments observed include the molecular ion (m/z 146) and fragments from the loss of H (m/z 145) and CO (m/z 118). wiley-vch.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. The benzofuran ring system fused with the aldehyde group creates an extended π-conjugated system. This is expected to result in strong absorption bands in the UV region, likely corresponding to π → π* transitions. The presence of the chloro substituents on the benzene ring may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran-2-carbaldehyde.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. For complex organic molecules like this compound and its derivatives, single-crystal X-ray diffraction is the gold standard for elucidating their detailed molecular geometry and packing in the crystal lattice.

Detailed crystallographic studies on derivatives of this compound, such as 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran and 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, offer valuable insights into the structural effects of halogen substitution on the benzofuran framework.

In a study of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, the benzofuran unit was found to be nearly planar. nih.gov The dihedral angle between the benzofuran ring system and the attached 2-fluorophenyl ring is 32.53(5)°. nih.gov The crystal structure reveals that molecules form inversion dimers through C—H⋯O hydrogen bonds. nih.gov Furthermore, the crystal packing is stabilized by Cl⋯O halogen bonds, with a distance of 3.114(1) Å, and other weak interactions like F⋯π and S⋯F interactions, creating a three-dimensional network. nih.gov

Similarly, the crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran shows a nearly planar benzofuran unit with a dihedral angle of 31.36(5)° to the 3-fluorophenyl ring. nih.gov In the solid state, molecules are linked into inversion dimers by two distinct pairs of C—H⋯O hydrogen bonds. nih.gov

The crystallographic data for these derivatives provide a foundation for understanding how the positions of substituents influence the molecular conformation and the supramolecular assembly in the solid state. This knowledge is critical for correlating the molecular structure with the physicochemical properties of these compounds.

Crystallographic Data for Benzofuran Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuranC₁₅H₁₀ClFO₂STriclinicP-17.9626(1)8.3518(1)10.7127(2)92.758(1)95.509(1)112.373(1)652.97(2)2
5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuranC₁₅H₁₀ClFO₂SMonoclinicP2₁/c2

Selected Bond Lengths and Angles for 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran

Bond/AngleValue (Å/°)
Cl1⋯O23.114 (1)
C4–Cl1⋯O2171.16 (5)

This detailed structural information derived from X-ray crystallography is fundamental for rationalizing the chemical reactivity, biological activity, and material properties of this class of compounds.

Computational and Theoretical Investigations of 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone of computational chemistry, providing deep insights into the electronic structure of molecules. For 5,7-dichloro-1-benzofuran-2-carbaldehyde, DFT would be employed to determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are fundamental in predicting the molecule's reactivity, stability, and the nature of its interactions with other chemical species. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and is often correlated with the molecule's kinetic stability.

Although no specific DFT data for this compound has been published, studies on related benzofuran (B130515) structures, such as 4,6-dichloro-5-nitrobenzofuroxan, have utilized DFT to understand the influence of substituents on the electronic properties and reactivity of the benzofuran core. Such studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic descriptors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function. Conformational analysis of this compound would identify the most stable spatial arrangements of its atoms. This is particularly important for understanding the orientation of the carbaldehyde group relative to the benzofuran ring system.

Following conformational analysis, molecular dynamics (MD) simulations could provide a dynamic picture of the molecule's behavior over time in different environments, such as in a solvent or interacting with a biological macromolecule. MD simulations track the movements of atoms and can reveal important information about the molecule's flexibility, conformational changes, and interaction dynamics. To date, no specific MD simulation studies have been reported for this compound.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the pathways of chemical reactions at the atomic level. For this compound, these studies could investigate the mechanisms of reactions involving the aldehyde functional group, such as nucleophilic additions or oxidations. By calculating the energies of reactants, products, and, crucially, the transition states, researchers can determine the activation energies and reaction rates, providing a detailed understanding of the reaction's feasibility and kinetics. The lack of published research in this area means that the specific reaction mechanisms for this compound have not been computationally explored.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted spectra are invaluable for assigning peaks in experimental NMR data and confirming the molecular structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This allows for the identification of characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the aldehyde.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This information is useful for understanding the molecule's color and its potential applications in materials science.

While some databases may contain predicted spectroscopic data for related compounds, specific, peer-reviewed computational studies detailing the predicted NMR, IR, and UV-Vis spectra for this compound are not available.

Molecular Docking and Binding Affinity Predictions (Excluding specific biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the interaction of a small molecule with a protein target. For this compound, docking studies could be performed to explore its potential to bind to various enzymatic or receptor sites. These simulations would predict the binding mode and estimate the binding affinity, providing a theoretical basis for its potential as a ligand for specific biological targets. However, without experimental validation, these predictions remain hypothetical. There are no published molecular docking studies specifically investigating this compound.

Structure Activity Relationship Sar Studies of 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde Analogs

Impact of Halogen Substitution Patterns on Molecular Interactions

The nature and position of halogen substituents on the benzofuran (B130515) ring system are critical determinants of molecular interactions and, consequently, biological activity. In studies of various benzofuran derivatives, the presence of halogens such as chlorine, bromine, and fluorine has been consistently linked to enhanced biological effects, including anticancer and antimicrobial activities. nih.govnih.gov This is often attributed to the ability of halogens to form halogen bonds, which are specific non-covalent interactions with biological macromolecules.

For analogs of 5,7-dichloro-1-benzofuran-2-carbaldehyde, the dichloro substitution pattern at the 5 and 7 positions is particularly noteworthy. Research has indicated that 5,7-dichloro substituted benzofuran derivatives are among the most potent in certain series of biologically active compounds. nih.gov While comprehensive studies directly comparing a full range of di-halogenated analogs (e.g., difluoro, dibromo) of 1-benzofuran-2-carbaldehyde are not extensively available, the existing data on related structures suggest that both the type of halogen and its position significantly influence activity. For instance, in a series of 1-(benzofuran-2-yl)alkan-imidazoles, the 5,7-dichloro substituted compounds were found to be the most potent inhibitors of a particular enzyme. nih.gov

The following table illustrates the general impact of halogen substitution on the activity of benzofuran analogs, based on findings from various studies.

Compound SeriesSubstitution PatternGeneral Impact on ActivityReference
1-(Benzofuran-2-yl)alkan-imidazoles5,7-DichloroMost potent in the series nih.gov
General Benzofuran DerivativesElectron-withdrawing groups (e.g., halogens) at ortho positionTendency to increase potency nih.gov
General Benzofuran Derivatives6-BromoEnhanced inhibitory activity nih.gov

Influence of Aldehyde Moiety Modifications on Functional Response

The aldehyde group at the C-2 position of the benzofuran ring is a key functional feature that can be modified to modulate biological activity. This group can participate in various chemical reactions and interactions, including the formation of Schiff bases with amino groups in biological targets.

Systematic modifications of the 2-carbaldehyde group in related benzofuran structures have demonstrated a clear impact on their functional response. For example, the conversion of the aldehyde to an oxime, hydrazone, or other derivatives can lead to significant changes in biological activity. While specific data on a broad range of C-2 aldehyde modifications for this compound is limited, studies on other benzofuran-2-carbaldehydes provide valuable insights.

The table below summarizes the observed effects of modifying the C-2 substituent in various benzofuran series.

Original C-2 MoietyModified C-2 MoietyObserved Change in Functional ResponseReference Series
AldehydeSchiff BaseFormation of biologically active derivativesBenzofuran-2-carbohydrazides
AldehydeChalconeProduction of potent anticancer agentsBenzofuran-based chalcones
AldehydeOximeAltered biological activity profileGeneral aldehyde chemistry

Effects of Ring System Modifications on Structural and Electronic Properties

For instance, the fusion of other heterocyclic rings to the benzofuran scaffold has been a common strategy to create hybrid molecules with novel biological activities. While specific examples of ring system modifications starting from this compound are not widely reported, the principles can be extrapolated from related compound series. Modifications that alter the dihedral angle between the benzofuran ring and any appended aromatic systems can significantly impact activity.

The following table provides examples of how ring system modifications can affect the properties of benzofuran-related compounds.

Modification TypeEffect on Structural/Electronic PropertiesPotential Impact on Activity
Fusion with another heterocyclic ringAlters planarity and electronic distributionCan create novel or enhanced biological activities
Introduction of bulky substituentsInduces steric hindrance, affecting conformationMay increase or decrease binding affinity to targets
Alteration of the furan (B31954) oxygenChanges the electronic nature of the heterocycleSignificant impact on reactivity and biological interactions

Correlation between Substituent Electronic and Steric Properties and Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of molecules with their biological activities. For benzofuran derivatives, QSAR models have been developed to understand the influence of electronic (e.g., Hammett constants, dipole moment) and steric (e.g., molar refractivity, Taft steric parameters) properties of substituents on their activity. eurjchem.comnih.govnih.gov

Generally, QSAR studies on benzofuran derivatives have highlighted the importance of a balance between lipophilicity, electronic effects, and steric bulk for optimal activity. For example, models have shown that descriptors related to the distribution of charge and the shape of the molecule are often key parameters in predicting biological potency. eurjchem.com

The table below outlines key electronic and steric parameters and their general correlation with the activity of benzofuran analogs based on QSAR studies.

Physicochemical ParameterProperty RepresentedGeneral Correlation with ActivityReference
Electronic Properties
Hammett Constant (σ)Electron-donating/withdrawing nature of substituentsOften correlates with binding affinity and reactivity eurjchem.com
Dipole Moment (μ)Polarity of the moleculeCan influence solubility and interactions with polar residues in a binding site eurjchem.com
Steric Properties
Molar Refractivity (MR)Molecular volume and polarizabilityIndicates the bulk of substituents and their potential for van der Waals interactions nih.gov
Taft Steric Parameter (Es)Steric hindrance of a substituentCan affect the ability of the molecule to fit into a binding pocket nih.gov

Mechanistic Studies of Biological Interactions Involving 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde Derivatives

Enzyme Inhibition Mechanisms and Kinetic Analysis

Derivatives of the 5,7-dichlorobenzofuran (B1596099) framework have demonstrated notable enzyme inhibitory activity. The electronic and steric properties conferred by the dichloro substitutions can enhance binding affinity to the active or allosteric sites of various enzymes.

Kinetic analyses of related benzofuran (B130515) compounds have often revealed mixed or non-competitive inhibition patterns, suggesting that these molecules can bind to both the free enzyme and the enzyme-substrate complex. For instance, studies on benzofuran derivatives as inhibitors of prolyl endopeptidase have shown non-competitive inhibition. nih.gov This mode of inhibition is significant as it is not overcome by increasing substrate concentrations.

While specific kinetic data for 5,7-dichloro-1-benzofuran-2-carbaldehyde is not available, the inhibitory constants of related dichlorinated heterocyclic compounds against various enzymes have been reported. For example, certain 5,7-dichloro-1,3-benzoxazole derivatives, which share the dichlorinated benzene (B151609) ring, have shown potent inhibitory activity against enzymes like pancreatic lipase. researchgate.net

Table 1: Illustrative Enzyme Inhibition Data for Dichlorinated Heterocyclic Derivatives

Derivative ClassTarget EnzymeInhibition TypeIC₅₀ (µM)Reference
5,7-dichloro-1,3-benzoxazolePancreatic LipaseNot SpecifiedStrong Inhibition researchgate.net
Benzofuran Salicylic (B10762653) AcidsLymphoid Tyrosine Phosphatase (Lyp)Not Specified0.27 - 6.2 rsc.org
Farnesylated 2-arylbenzofuransProtein Tyrosine Phosphatase 1B (PTP1B)Mixed/Non-competitive17.64 - 26.56 researchgate.net

Note: The data presented is for structurally related compounds and not for this compound itself.

Receptor Binding Interactions and Allosteric Modulation

Benzofuran derivatives have been identified as ligands for various receptors, acting as either antagonists or agonists. The specific nature of the interaction is highly dependent on the substitution pattern of the benzofuran core. For example, certain benzofuran derivatives have been patented as antagonists for the EP1 receptor, a prostaglandin (B15479496) E2 receptor. medcraveonline.com

The 5,7-dichloro substitution can significantly influence the binding affinity and selectivity of these compounds for their target receptors. While direct receptor binding studies for this compound are not documented, the general principles of ligand-receptor interactions suggest that the electron-withdrawing nature of the chlorine atoms could play a crucial role in forming specific contacts within the receptor's binding pocket.

Interactions with Cellular Pathways and Molecular Targets

The biological effects of benzofuran derivatives are often a consequence of their interaction with specific cellular pathways and molecular targets. Research on related compounds has pointed towards the induction of apoptosis in cancer cells as a key mechanism of action. researchgate.net This process is often initiated through the inhibition of critical enzymes or the modulation of signaling pathways involved in cell survival and proliferation.

For instance, some benzofuran derivatives have been shown to target DNA, potentially through intercalation or by inhibiting enzymes involved in DNA replication and repair, such as DNA polymerase. sigmaaldrich.com The cytotoxic effects observed for some dichlorinated heterocyclic compounds suggest that derivatives of this compound could potentially interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.

In Vitro Mechanistic Investigations of Antimicrobial Actions

The antimicrobial properties of benzofuran derivatives are well-documented, with many studies highlighting the importance of halogenation for enhanced activity. nih.govresearchgate.net The 5,7-dichloro substitution is anticipated to contribute significantly to the antimicrobial potential of compounds like this compound.

Mechanistic studies on related halogenated compounds suggest that their antimicrobial action may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, a study on 5,7-dihydroxyflavanone (B1678386) derivatives demonstrated that halogenated versions exhibited potent activity against a range of bacteria and yeasts. nih.govmedcraveonline.com

Table 2: Antimicrobial Activity of Related Halogenated Benzofuran and Flavanone Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Halogenated 5,7-dihydroxyflavanonesStaphylococcus aureus- nih.govmedcraveonline.com
Halogenated 5,7-dihydroxyflavanonesVibrio cholerae- nih.govmedcraveonline.com
Halogenated 5,7-dihydroxyflavanonesSaccharomyces cerevisiae- nih.govmedcraveonline.com
5,7-dichloro-1,3-benzoxazole derivativesVarious bacteria & fungiSignificant Inhibition researchgate.net

Note: MIC values were reported as significant but not explicitly quantified in the source material for all compounds. The data is for structurally related compounds.

Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling, and their inhibition is a key strategy in the development of treatments for diseases like cancer and diabetes. Benzofuran-containing molecules have been identified as potent inhibitors of PTPs, such as PTP1B and Lymphoid Tyrosine Phosphatase (Lyp). researchgate.netrsc.org

The mechanism of inhibition often involves the benzofuran scaffold mimicking the phosphotyrosine substrate, thereby blocking the active site of the enzyme. The presence of the 5,7-dichloro substitutions can enhance the binding affinity and selectivity of these inhibitors. rsc.org In silico docking studies with related benzofuran salicylic acids have provided insights into the molecular basis of their interaction with the Lyp active site, highlighting the importance of substituents on the benzofuran ring for potent inhibition. rsc.org

Kinetic studies on farnesylated 2-arylbenzofurans against PTP1B have revealed mixed and non-competitive modes of inhibition, indicating that these compounds can bind to an allosteric site on the enzyme, a desirable feature for developing selective inhibitors. researchgate.net

Applications of 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde in Chemical Synthesis and Materials Science

As a Key Intermediate in the Synthesis of Complex Organic Molecules

The primary documented role of 5,7-dichloro-1-benzofuran-2-carbaldehyde is as a crucial intermediate in the synthesis of more complex and often biologically active molecules. The aldehyde functional group is readily oxidized to a carboxylic acid, which can then be converted into a variety of other functional groups, such as amides and esters, paving the way for the construction of elaborate molecular architectures.

A notable example is the synthesis of (2-hydroxy-1,1-dimethylethyl)amides of 5,7-dichlorobenzofuran-2-carboxylic acid. researchgate.netresearchgate.net In this process, the starting aldehyde, this compound, is first oxidized to form the corresponding carboxylic acid. This acid is then coupled with an amine to produce the final amide derivative. researchgate.netresearchgate.net Derivatives of benzofuran-2-carboxylic acid are known to exhibit a range of pharmacological activities, including acting as anti-inflammatory agents and selective adenosine (B11128) A2A receptor antagonists. researchgate.net The synthesis of such derivatives underscores the utility of the title compound as a foundational scaffold.

The general importance of halogenated benzofuran (B130515) derivatives in medicinal chemistry is well-established, as the inclusion of halogens can significantly modulate a molecule's biological properties. nih.gov For instance, the dichloro substitution pattern is found in various complex heterocyclic structures designed for pharmaceutical applications. One such example involves a 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid moiety, which is a component of a larger molecule developed for the potential treatment of liver diseases. tdcommons.org While not directly synthesized from this compound, this structure highlights the relevance of the dichlorinated benzofuran core in pharmacologically active compounds.

Furthermore, research into the synthesis of benzofuran-2-carboxamide (B1298429) derivatives has shown that the benzofuran scaffold is a popular choice for drug design, with several benzofuran-based drugs currently on the market for treating conditions like psoriasis, eczema, and cardiac arrhythmias. nih.gov Synthetic strategies often involve the functionalization of the benzofuran ring system, and starting materials like this compound are valuable precursors in these multi-step synthetic pathways.

Table 1: Synthesis of a Complex Molecule from a 5,7-Dichlorobenzofuran (B1596099) Intermediate

Starting Material PrecursorIntermediateFinal Product DerivativeReference
This compound5,7-dichlorobenzofuran-2-carboxylic acid(2-hydroxy-1,1-dimethylethyl)amide of 5,7-dichlorobenzofuran-2-carboxylic acid researchgate.netresearchgate.net

Role as a Building Block for Functional Materials

The benzofuran scaffold is not only important in medicinal chemistry but also serves as a structural element in the development of functional organic materials. rsc.org Benzofuran derivatives have been incorporated into materials designed for applications in electronics, such as organic field-effect transistors (OFETs). nih.gov The extended π-system of the benzofuran ring, which can be further modulated by substituents, is key to its electronic properties.

While specific research detailing the use of this compound in functional materials is not extensively documented in the reviewed literature, its properties suggest potential in this area. The aldehyde group offers a reactive site for polymerization reactions or for grafting onto other material backbones. The presence of two chlorine atoms would be expected to influence the material's properties, such as solubility, thermal stability, and electronic energy levels. For instance, halogenated aromatic compounds are often used in the design of materials with specific charge-transport characteristics.

The synthesis of benzofuran derivatives for materials science is an active area of research, with various catalytic methods being developed to construct the benzofuran core with diverse substitution patterns. nih.gov It is plausible that this compound could be employed as a monomer or a precursor to a monomer in the synthesis of novel polymers or small molecules for electronic or optical applications.

Utilization in Catalyst Development or Ligand Synthesis

The development of new catalysts, particularly organometallic complexes, often relies on the synthesis of sophisticated organic ligands that can tune the catalyst's reactivity, selectivity, and stability. Heterocyclic compounds are frequently used as ligand scaffolds.

There is research on the use of benzofuran-2-carbohydrazide derivatives to form Schiff base ligands that can coordinate with various metal ions, including Cu(II), Fe(III), Zn(II), and others. rsc.org These metal complexes have been investigated for their potential antimicrobial properties. rsc.org This indicates that derivatives of the benzofuran-2-carbaldehyde core can be transformed into effective ligands.

Specifically, this compound could be converted into ligands through reactions of its aldehyde group. For example, condensation with hydrazines could yield hydrazones, or with amines to form imines (Schiff bases), both of which are common coordinating groups in ligand design. The dichlorinated benzofuran backbone would offer steric and electronic properties that could influence the behavior of a resulting metal catalyst. While the direct use of this compound in this context is not explicitly detailed in the available literature, its chemical nature makes it a viable candidate for such applications.

Development of Chemical Probes and Tags

Chemical probes and tags are essential tools in chemical biology for visualizing and tracking biological molecules and processes. Fluorescent probes, in particular, are widely used. The design of these probes typically involves a fluorophore (the light-emitting part) and a reactive group that allows the probe to bind to its target. bath.ac.uk

The aldehyde functionality of this compound makes it a candidate for the development of chemical probes. Aldehydes are known to react with specific functional groups in biomolecules, and this reactivity can be harnessed for targeted labeling. nih.govrsc.org For example, fluorescent probes with aldehyde groups have been designed to detect specific analytes in living systems. nih.gov

The benzofuran core itself can exhibit fluorescent properties, and these can be tuned by the substituents on the ring system. researchgate.net The presence of halogen atoms, such as the two chlorine atoms in this compound, can alter the photophysical properties of the molecule, including its absorption and emission wavelengths, through the heavy-atom effect. This can potentially lead to probes with desirable characteristics, such as longer-wavelength emission or phosphorescence. While there are no specific reports on the use of this compound as a chemical probe, its structure contains the necessary components—a potentially fluorescent core and a reactive handle—for such an application.

Future Research Directions for 5,7 Dichloro 1 Benzofuran 2 Carbaldehyde Chemistry

Exploration of Asymmetric Synthesis Methodologies

The development of enantiomerically pure benzofuran (B130515) derivatives is of paramount importance, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. While numerous methods exist for the synthesis of benzofurans, the asymmetric synthesis of specifically substituted derivatives like 5,7-dichloro-1-benzofuran-2-carbaldehyde remains a challenge. Future research should focus on adapting and developing catalytic asymmetric methods to control the stereochemistry of reactions involving this scaffold.

Promising areas of exploration include the use of chiral catalysts, such as chiral phosphoric acids, cinchona alkaloids, and bifunctional ureas, which have shown success in the enantioselective synthesis of other benzofuran derivatives. acs.orgnih.govnih.gov For instance, a chiral phosphoric acid could be employed to catalyze an intramolecular oxo-Michael reaction of a suitable precursor to yield a chiral dihydrobenzofuran which can then be oxidized to the target carbaldehyde. acs.org Similarly, chiral squaramide catalysts could be investigated for asymmetric [4+2] cyclization reactions to construct the benzofuran core with high enantioselectivity. nih.gov The development of these methods would provide access to a range of chiral building blocks derived from this compound.

A summary of potential asymmetric synthesis strategies is presented in the table below.

Catalysis TypeReaction ExamplePotential Chiral Catalyst
OrganocatalysisIntramolecular oxo-Michael additionChiral Phosphoric Acid
Organocatalysis[4+2] CycloadditionCinchona Squaramide
Organocatalysis[3+2] AnnulationQuinine-derived Urea
Transition Metal CatalysisPalladium-catalyzed cyclizationChiral Ligands (e.g., BINAP)

Development of Novel Reaction Chemistries

The aldehyde functionality at the 2-position of this compound is a versatile handle for a wide array of chemical transformations. Future research should aim to explore novel reaction chemistries that leverage this reactive group to construct complex molecular architectures.

One promising avenue is the development of multicomponent reactions involving this compound. researchgate.net These reactions offer an efficient means to generate structural diversity in a single step. For example, a three-component reaction with an amine and an isocyanide could lead to highly functionalized benzofuran derivatives. nih.gov

Furthermore, the application of modern synthetic techniques such as C-H activation and photoredox catalysis could unlock new reaction pathways. Palladium-catalyzed C-H arylation at the C3-position, for instance, could be used to introduce a variety of aryl and heteroaryl substituents, leading to a diverse library of compounds for screening. nih.gov The aldehyde group can also serve as a precursor for various other functional groups, such as carboxylic acids, alcohols, and nitriles, further expanding the synthetic utility of this scaffold.

Integration with Advanced High-Throughput Screening Techniques

The structural features of this compound make it an ideal core scaffold for the generation of compound libraries for high-throughput screening (HTS). The ability to readily modify the aldehyde group and potentially the C3-position allows for the creation of a large number of diverse molecules.

Future research should focus on developing efficient and modular synthetic routes to a library of derivatives based on the this compound core. nih.gov This library could then be screened against a wide range of biological targets to identify novel hits for drug discovery programs. The benzofuran scaffold is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The unique dichlorination pattern of the starting material may confer novel pharmacological properties to the resulting derivatives. For example, benzofuran derivatives have been identified as selective SIRT2 inhibitors, and a library derived from this scaffold could be screened for new and more potent inhibitors. mdpi.com

Design of Next-Generation Functional Benzofuran Derivatives

Beyond medicinal chemistry, the unique electronic and structural properties of the this compound scaffold can be exploited in the design of next-generation functional materials.

In the field of materials science, substituted benzofurans are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystals. acs.orgtaylorandfrancis.com The chlorine substituents on the benzofuran ring can influence the electronic properties and intermolecular interactions of the molecule, potentially leading to materials with desirable characteristics. Future work could involve the synthesis of extended π-conjugated systems derived from this compound for evaluation in electronic devices.

In medicinal chemistry, the focus should be on the rational design of derivatives with enhanced potency and selectivity for specific biological targets. For example, building on the known anticancer activity of some benzofurans, derivatives of this compound could be designed as inhibitors of specific enzymes or protein-protein interactions implicated in cancer progression. nih.gov The chlorine atoms can modulate the lipophilicity and metabolic stability of the compounds, which are important parameters for drug development.

FieldApplicationPotential Derivative Design
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)Extended π-conjugated systems via coupling reactions at the aldehyde and C3-positions.
Materials ScienceLiquid CrystalsIntroduction of mesogenic groups to the benzofuran scaffold.
Medicinal ChemistryAnticancer AgentsSynthesis of amides, hydrazones, and other heterocycles from the aldehyde group.
Medicinal ChemistryAntimicrobial AgentsDerivatization to mimic known antimicrobial benzofurans with improved properties.
Medicinal ChemistryEnzyme Inhibitors (e.g., SIRT2)Structure-based design of derivatives to enhance binding affinity and selectivity.

Q & A

Q. What are the optimal synthetic routes for 5,7-dichloro-1-benzofuran-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

  • Core Route: Start with benzofuran-2-carbaldehyde as the precursor. Chlorination at the 5- and 7-positions can be achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or DMF) impacts reaction kinetics and selectivity.
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. For regioselective dichlorination, use Lewis acid catalysts (e.g., FeCl₃) to direct electrophilic substitution .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and byproducts.

Q. How can researchers verify the structural integrity of synthesized this compound?

Methodological Answer:

  • Spectroscopic Techniques:
  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at 5- and 7-positions show deshielding; aldehyde proton at ~10 ppm).
  • IR Spectroscopy: Validate the aldehyde group (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak (M⁺) should align with the molecular formula (C₉H₅Cl₂O₂, exact mass 218.96 g/mol).
    • Cross-Validation: Compare spectral data with structurally analogous compounds, such as 5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde, to identify deviations .

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC/UPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities.
  • Melting Point Analysis: Sharp melting point (±2°C range) indicates high purity.
  • Elemental Analysis: Compare experimental C, H, Cl, and O percentages with theoretical values to detect residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Hypothesis Testing: Suspect residual solvents (e.g., DMF) or byproducts (e.g., mono-chlorinated intermediates). Conduct 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Alternative Techniques: Use X-ray crystallography for definitive structural confirmation if crystals are obtainable.
  • Replicate Synthesis: Repeat the reaction under stricter anhydrous conditions or with purified reagents to isolate the source of contamination .

Q. What strategies improve the compound’s stability during long-term storage for pharmacological studies?

Methodological Answer:

  • Storage Conditions: Store in amber vials under inert gas (argon) at –20°C to prevent oxidation of the aldehyde group.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., carboxylic acid derivatives via oxidation).
  • Lyophilization: For aqueous formulations, lyophilize the compound with stabilizers like trehalose to minimize hydrolysis .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying electron-deficient sites (e.g., aldehyde carbon) prone to nucleophilic attack.
  • MD Simulations: Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
  • Benchmarking: Validate predictions with experimental kinetics (e.g., reaction with hydrazine to form hydrazones) .

Q. How can the compound’s cytotoxicity be systematically evaluated in cell-based assays?

Methodological Answer:

  • Dose-Response Curves: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with concentrations ranging from 1 nM to 100 µM.
  • Control Experiments: Include a non-chlorinated benzofuran analog to isolate the effect of chlorine substituents.
  • Mechanistic Studies: Perform flow cytometry to assess apoptosis/necrosis ratios and ROS generation .

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